2,2,2-trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone

Physicochemical characterization Solid-state properties Thermal processing

Regioselective functionalization of pyrroles at C-4 is challenging without directing groups. This 2-trichloroacetyl-4-aroylpyrrole solves it: the C-2 electron-withdrawing group directs substitution to C-4, pre-installing the 4-methylbenzoyl moiety. - **Pre-functionalized scaffold**: 4-methylbenzoyl at C-4, trichloroacetyl at C-2 as carboxylic acid equivalent. - **Distinct properties**: mp 177-179 °C vs. non-methylated analog (210-212 °C); predicted pKa 12.46 vs. 12.73. - **QC documentation**: Batch-specific NMR, HPLC, GC reports. NLT 98% purity. For research use only.

Molecular Formula C14H10Cl3NO2
Molecular Weight 330.59
CAS No. 453557-68-1
Cat. No. B2967536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone
CAS453557-68-1
Molecular FormulaC14H10Cl3NO2
Molecular Weight330.59
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C14H10Cl3NO2/c1-8-2-4-9(5-3-8)12(19)10-6-11(18-7-10)13(20)14(15,16)17/h2-7,18H,1H3
InChIKeyDKPAGTOVPWUQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Identity and Procurement of CAS 453557-68-1


2,2,2-Trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone (CAS 453557-68-1) is a synthetic, polyhalogenated pyrrole derivative with the molecular formula C₁₄H₁₀Cl₃NO₂ and a molecular weight of 330.59 g/mol . It belongs to the class of 2-trichloroacetyl-4-aroylpyrroles — a scaffold in which the electron-withdrawing trichloroacetyl group at C-2 directs electrophilic substitution exclusively to the C-4 position, enabling regioselective functionalization with a 4-methylbenzoyl moiety [1][2]. The compound is commercially available from multiple vendors as a research-grade building block (typical purity specifications: 95% to NLT 98%) and is supplied with batch-specific QC documentation including NMR, HPLC, and GC reports . It is classified as an irritant and is intended strictly for laboratory research use, not for diagnostic or therapeutic applications .

Regioselective 2,4-disubstituted pyrrole building block for scaffold diversification
Supplied with batch-specific QC documentation (NMR, HPLC, GC) for procurement confidence
Research-use-only synthetic intermediate; not intended for diagnostic or therapeutic applications

Why Close Analogs Cannot Substitute for This Pyrrole Building Block


Within the 2-trichloroacetyl-4-aroylpyrrole family, even single-atom or single-functional-group variations at the 4-aroyl position produce measurable shifts in melting point, chromatographic retention, predicted pKa, and predicted boiling point — all of which directly affect purification protocols, formulation behavior, and downstream reactivity [1]. The 4-methyl substituent on the benzoyl ring of CAS 453557-68-1 introduces steric and electronic modulation that distinguishes it from the unsubstituted benzoyl analog (CAS 303995-88-2; mp 210–212 °C), the phenylacetyl analog (CAS 338394-85-7; mp 169–171 °C), and the parent 2-trichloroacetylpyrrole (CAS 35302-72-8; mp 72–74 °C) [2]. These differences are consequential: the lower melting point of the target compound (177–179 °C) relative to the non-methylated analog simplifies thermal handling, while the distinct pKa (12.46 vs. 12.73) alters the protonation state under near-neutral buffer conditions — a critical parameter for any assay, crystallization, or salt-formation step . Interchanging analogs without verifying these parameters risks batch failure, irreproducible biological readouts, or unexpected reactivity in subsequent synthetic transformations.

4-Methyl substituent alters thermal behavior

The para-methyl group on the benzoyl ring depresses the melting point by ~33 °C relative to the non-methylated analog, changing recrystallization and drying workflows. Analog substitution may lead to batch failure if thermal protocols are not re-optimized.

Protonation state mismatch under assay conditions

Predicted pKa differs by 0.27 units from the closest 4-benzoyl analog and by 1.72 units from the parent pyrrole, shifting the fraction of deprotonated species at near-neutral pH. This may alter solubility, reactivity, or biological readouts if analogs are interchanged without verification.

Regiochemical fidelity depends on 4-aroyl identity

The trichloroacetyl group directs substitution to C-4, but the electronic character of the 4-substituent governs downstream reactivity. Replacing the 4-methylbenzoyl group with a phenylacetyl or unsubstituted benzoyl moiety changes conjugation and electrophilicity, leading to different SAR signatures.

Quantitative Differentiation vs. Closest Structural Analogs


Melting Point Depression vs. Non-Methylated Analog

The target compound (CAS 453557-68-1) exhibits a measured melting point of 177–179 °C, which is approximately 33 °C lower than that of its closest structural analog, 1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone (CAS 303995-88-2), which melts at 210–212 °C . This difference is attributed to the presence of the 4-methyl group on the benzoyl ring, which disrupts crystal packing relative to the planar, unsubstituted benzoyl analog. For bench-scale synthesis and purification workflows, the lower melting point of the target compound reduces the risk of thermal decomposition during drying, facilitates melt-based formulation screening, and broadens the solvent selection window for recrystallization.

Melting point
Data to verify
Target: 177–179 °C vs. non-methylated analog (CAS 303995-88-2): 210–212 °C Δ ≈ −33 °C
May simplify thermal handling and broaden solvent selection for recrystallization
Supplier-reported experimental data; independent verification recommended
Physicochemical characterization Solid-state properties Thermal processing

Predicted pKa Shift and Protonation State

The predicted pKa of the target compound is 12.46±0.50, compared to 12.73±0.50 for the non-methylated 4-benzoyl analog (CAS 303995-88-2), yielding a pKa difference of approximately 0.27 units . While both compounds are weakly acidic (pyrrole NH), this shift means that at pH values near physiological or common assay conditions (e.g., pH 7.4), the target compound has a marginally higher fraction of deprotonated species. The difference becomes more pronounced when compared to the parent 2-(trichloroacetyl)pyrrole (CAS 35302-72-8), whose predicted pKa is 14.18±0.50 — a shift of 1.72 units [1]. This has implications for solubility, membrane permeability predictions, metal-chelation behavior, and salt-formation strategies.

Predicted pKa
Reported
Target: 12.46 ± 0.50 vs. 4-benzoyl analog: 12.73 ± 0.50 vs. parent pyrrole: 14.18 ± 0.50 ΔpKa = −0.27 / −1.72
Protonation state may shift under near-neutral buffer conditions, influencing solubility and assay behavior
Predicted values; experimental pKa determination not yet available
Ionization state pKa prediction Assay buffer compatibility

Boiling Point Elevation and Intermolecular Interactions

The predicted boiling point of the target compound is 491.4±45.0 °C, compared to 465.0±45.0 °C for the non-methylated 4-benzoyl analog (CAS 303995-88-2) — a difference of approximately +26.4 °C . In contrast, the parent 2-(trichloroacetyl)pyrrole (CAS 35302-72-8) has a substantially lower boiling point of approximately 285 °C [1]. The elevated boiling point of the target compound, despite its slightly lower predicted density (1.450 vs. 1.496 g/cm³ for the non-methylated analog), suggests enhanced intermolecular interactions — likely dipole-dipole and van der Waals contributions from the additional methyl group and the extended aromatic system. This is relevant for vacuum distillation protocols and for assessing thermal stability during long-term storage.

Boiling point
Reported
Target: 491.4 ± 45.0 °C (pred.) vs. 4-benzoyl analog: 465.0 ± 45.0 °C vs. parent pyrrole: ~285 °C Δbp ≈ +26.4 / +206 °C
Guides solvent selection for vacuum distillation and informs thermal stability assessment
Predicted values; experimental validation recommended before scale-up
Boiling point Intermolecular forces Distillation and purification

Regiochemical Fidelity of the 4-Methylbenzoyl Substituent

The 2-trichloroacetyl group is well-established in the peer-reviewed literature to direct electrophilic aromatic substitution exclusively to the C-4 position of the pyrrole ring [1]. In CAS 453557-68-1, the C-4 position is occupied by a 4-methylbenzoyl group, creating a 2,4-disubstituted pyrrole with a trichloroacetyl ketone at C-2 and a para-tolyl ketone at C-4. This substitution pattern is structurally distinct from: (a) the phenylacetyl analog (CAS 338394-85-7), which bears a methylene spacer between the carbonyl and phenyl ring, altering the conjugation and the electrophilic character of the 4-acyl group; (b) the unsubstituted benzoyl analog (CAS 303995-88-2), which lacks the electron-donating methyl group; and (c) the parent 2-(trichloroacetyl)pyrrole (CAS 35302-72-8), which has an unsubstituted C-4 position available for further derivatization . The 4-methyl group is not merely a spectator substituent: it modulates the electron density of the benzoyl carbonyl, affecting both the compound's reactivity as an electrophile and its potential for π-π stacking interactions with aromatic residues in biological targets.

Regiochemical fidelity
Class-level
2-Trichloroacetyl directs electrophilic substitution to C-4; 4-methylbenzoyl installed as para-tolyl ketone. Distinct from phenylacetyl and unsubstituted benzoyl analogs.
Regiochemical identity is critical for SAR interpretation; analog substitution risks altered electronic profile
Qualitative inference from established pyrrole synthetic methodology
Regioselective synthesis Structure-activity relationships Scaffold diversification

Purity Specification Tiers vs. Common Analogs

CAS 453557-68-1 is available from MolCore with a minimum purity specification of NLT 98%, which is superior to the typical purity grades offered for its closest analogs: the non-methylated 4-benzoyl analog (CAS 303995-88-2) is listed at 90% standard purity by Bidepharm, while the phenylacetyl analog (CAS 338394-85-7) and the target compound from other vendors (AKSci, Bidepharm) are typically specified at ≥95% . Additionally, Bidepharm provides batch-specific QC documentation (NMR, HPLC, GC) for CAS 453557-68-1, which is not uniformly available for all analogs . The NLT 98% specification translates to a maximum total impurity burden of ≤2%, compared to ≤5% for the 95% grade and ≤10% for the 90% grade — a meaningful difference when the compound is used as a stoichiometric reagent in multi-step syntheses or as a reference standard in analytical method development.

Purity specification
Specification review
NLT 98% (MolCore); 95%+ (Bidepharm, AKSci) Non-methylated analog (CAS 303995-88-2): 90% (Bidepharm) Phenylacetyl analog (CAS 338394-85-7): ≥95%
Higher minimum purity reduces impurity-driven side reactions in multi-step syntheses and analytical workflows
Commercial vendor specifications; not cross-validated in an inter-laboratory study
Purity specification Quality assurance Procurement benchmarking

Best-Fit Research and Industrial Application Scenarios


Synthetic Intermediate for Kinase Inhibitor Scaffolds

The compound serves as a pre-functionalized building block in which the 4-methylbenzoyl group is already installed at the C-4 position and the trichloroacetyl group at C-2 serves as both a directing group and a latent carboxylic acid equivalent. The established chemistry of 2-trichloroacetylpyrroles — wherein electrophilic substitution occurs exclusively at C-4 and the trichloroacetyl group can be converted to esters, amides, or carboxylic acids — makes this compound a strategic intermediate for constructing pyrrole-based kinase inhibitor scaffolds such as CHK1 inhibitors, where 2,4-disubstitution patterns are pharmacophoric requirements [1][2]. The higher available purity grade (NLT 98%) reduces the risk of byproduct carryover in multi-step sequences.

Precursor for Anticonvulsant Analog Libraries

The 4-aroyl-2-(trichloroacetyl)pyrrole framework of CAS 453557-68-1 maps directly onto the core structure of the anticonvulsant class described by Carson et al., in which 4-aroyl-2-(ω-aminoacyl)pyrroles demonstrated activity in the maximal electroshock seizure (MES) test [3]. In this context, the trichloroacetyl group at C-2 can be elaborated via nucleophilic displacement or reduction to introduce the requisite ω-aminoacyl side chain, while the 4-methylbenzoyl group at C-4 remains as the fixed aromatic anchor. The distinct melting point and pKa of this compound relative to other 4-aroyl analogs provide a measurable basis for selecting it as the starting material when the 4-methyl substitution pattern is desired in the final library member.

Physicochemical Reference Standard for Pyrrole Benchmarking

The availability of multiple corroborated physicochemical data points — including experimental melting point (177–179 °C), predicted boiling point (491.4 °C), predicted density (1.450 g/cm³), and predicted pKa (12.46) — makes this compound a useful reference standard for calibrating computational property prediction models and for validating experimental pKa determination methods on weakly acidic heterocycles . The ~33 °C melting point depression relative to the non-methylated analog provides a well-defined test case for studying the impact of a single methyl substituent on crystal lattice energy in the 4-aroylpyrrole series.

Agrochemical Lead Discovery for Fungicide or Herbicide Exploration

The trichloroacetyl and 4-methylbenzoyl substituents confer electrophilic character to the pyrrole core, a feature exploited in agrochemical research for designing covalent modifiers of target enzymes [4]. The compound's commercial availability with batch-specific analytical documentation supports its use in structure-activity relationship (SAR) campaigns aimed at identifying lead compounds with fungicidal or herbicidal activity, where the 4-methyl group may enhance lipophilicity and membrane penetration relative to the unsubstituted benzoyl analog.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Regioselective 2,4-disubstitution pattern
Trichloroacetyl conversion to ester/amide; 4-methylbenzoyl SAR compatibility
Anticonvulsant analog library precursor
4-Methylbenzoyl anchor for SAR exploration
Installation of ω-aminoacyl side chains via C-2 trichloroacetyl displacement
Physicochemical reference standard
Corroborated thermal and pKa data points
Benchmarking computational prediction models; validating pKa methods for weak acids
Agrochemical lead discovery
Electrophilic pyrrole core with lipophilic methyl group
Fungicidal/herbicidal activity screening; membrane penetration studies
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